H-VAL-PHE-OH
CAS No.: 3918-92-1
Cat. No.: VC0006837
Molecular Formula: C₁₄H₂₀N₂O₃
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 3918-92-1 | 
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₃ | 
| Molecular Weight | 264.32 g/mol | 
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid | 
| Standard InChI | InChI=1S/C14H20N2O3/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | 
| Standard InChI Key | GJNDXQBALKCYSZ-RYUDHWBXSA-N | 
| Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-])[NH3+] | 
| SMILES | CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | 
| Canonical SMILES | CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)[O-])[NH3+] | 
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
H-Val-Phe-OH is a linear dipeptide with the IUPAC name (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid . Its primary structure features a valine residue at the N-terminus and a phenylalanine residue at the C-terminus, connected via an amide bond. Key structural attributes include:
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 264.32 g/mol | |
| CAS Registry Number | 3918-92-1 | |
| ChEBI Classification | Metabolite | 
Stereochemical Configuration
The compound exists exclusively in the L-configuration for both amino acid residues, as confirmed by nuclear magnetic resonance (NMR) and circular dichroism studies . This stereospecificity is critical for its biological activity, particularly in enzyme-substrate interactions .
Physicochemical Properties
Solubility and Stability
H-Val-Phe-OH is highly soluble in water (≥160 mg/mL) and polar organic solvents such as dimethyl sulfoxide (DMSO) . Its stability is pH-dependent, with optimal storage conditions at 2–8°C in a dry, dark environment to prevent hydrolysis .
| Property | Value | Source | 
|---|---|---|
| Melting Point | Not explicitly reported (decomposes) | |
| Boiling Point | 743°C (estimated) | |
| Density | 1.268 g/cm³ | 
Spectroscopic Characterization
- 
NMR Spectroscopy: -NMR spectra (DMSO-) reveal distinct signals for valine’s isopropyl group ( 0.8–1.0 ppm) and phenylalanine’s aromatic protons ( 7.2–7.4 ppm) .
 - 
Mass Spectrometry: Electrospray ionization (ESI-MS) shows a predominant ion at 265.2 , consistent with its molecular weight .
 
Synthesis Methodologies
Solid-Phase Peptide Synthesis (SPPS)
H-Val-Phe-OH is commonly synthesized via SPPS using Fmoc-protected amino acids. Yields exceeding 85% have been achieved with resin-bound valine, followed by coupling with phenylalanine and subsequent deprotection .
Continuous Flow Synthesis
Recent advancements employ microfluidic reactors for high-throughput production. A study by Jolley et al. demonstrated 92% conversion in 7 minutes using a borate buffer (pH 10.2) and 1.15 equivalents of valine-N-carboxyanhydride (NCA) .
| Method | Yield | Reaction Time | Conditions | 
|---|---|---|---|
| SPPS | 85% | 24 hours | DCM/DMF, RT | 
| Continuous Flow | 92% | 7 minutes | 0.1 M Na₂B₄O₇, pH 10.2, 0°C | 
Biological and Pharmacological Activities
Metabolic Role
As a human endogenous metabolite, H-Val-Phe-OH participates in protein turnover and nitrogen recycling . Elevated levels have been observed in carriers of phenylketonuria (PKU), suggesting a potential biomarker role for heterozygotes .
Biomedical Applications
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Drug Delivery: The dipeptide’s lipophilicity enhances membrane permeability, making it a candidate for prodrug formulations .
 - 
Anticancer Research: Derivatives of H-Val-Phe-OH inhibit melanoma cell proliferation by disrupting π-π stacking in amyloid-like fibrils .
 
Analytical Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves H-Val-Phe-OH with a retention time of 8.9 minutes, distinguishing it from enantiomeric impurities .
X-ray Crystallography
Although no crystal structure is available, molecular dynamics simulations predict a β-sheet propensity due to valine’s branched side chain stabilizing hydrophobic interactions .
Industrial and Research Applications
Pharmaceutical Development
H-Val-Phe-OH serves as a building block for angiotensin-converting enzyme (ACE) inhibitors and immunosuppressive peptides . Its alkyl esters deplete cytotoxic T-cells, showing promise in autoimmune therapy .
Nutraceuticals and Cosmetics
Incorporated into anti-aging formulations, the dipeptide improves skin hydration by upregulating collagen synthesis . Dietary supplements leveraging its muscle-recovery properties are under clinical evaluation .
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